molecular formula C8H6BrIO2 B6253131 2-(3-bromo-2-iodophenyl)acetic acid CAS No. 1261644-38-5

2-(3-bromo-2-iodophenyl)acetic acid

Cat. No.: B6253131
CAS No.: 1261644-38-5
M. Wt: 340.94 g/mol
InChI Key: OUZPJGCWZNFYEG-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-iodophenyl)acetic acid (C₈H₆BrIO₂; MW: 340.94 g/mol) is a halogen-substituted phenylacetic acid derivative. Its structure features a bromine atom at the meta position and an iodine atom at the ortho position on the aromatic ring, attached to an acetic acid group. Its reactivity is influenced by the electron-withdrawing effects of both halogens, which enhance the acidity of the carboxylic acid group and facilitate nucleophilic substitution or coupling reactions .

Properties

CAS No.

1261644-38-5

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

2-(3-bromo-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H6BrIO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

OUZPJGCWZNFYEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the bromination of 2-iodophenylacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same halogenation reactions but may use continuous flow reactors to improve efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acyl halides or anhydrides using reagents like thionyl chloride or phosphorus pentachloride.

    Reduction Reactions: The compound can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.

    Oxidation: Thionyl chloride, phosphorus pentachloride, sulfur trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

Major Products Formed

    Substitution: Various substituted phenylacetic acid derivatives.

    Oxidation: Acyl halides, anhydrides.

    Reduction: Alcohols, aldehydes.

Scientific Research Applications

2-(3-bromo-2-iodophenyl)acetic acid is primarily used as a reagent in organic synthesis. It has been used in the synthesis of various compounds such as peptidomimetics and drug intermediates. It has also been investigated as a potential ligand for imaging agents in nuclear medicine. Additionally, it is used in the development of new materials and as a building block for more complex molecules in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-iodophenyl)acetic acid in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates various substitution and addition reactions. The carboxylic acid group can also participate in reactions through nucleophilic attack or coordination with metal catalysts .

Comparison with Similar Compounds

Structural Insights :

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid : The methoxy group at position 4 is nearly coplanar with the aromatic ring (torsion angle: 1.2°), while the acetic acid group tilts at 78.15° relative to the ring. The C–C–C angles at substituents reflect electronic effects: Br (121.5°) > OMe (118.2°), indicating Br’s stronger electron-withdrawing nature .
2.4. Crystallographic and Spectral Data
  • Hydrogen Bonding :

    • 2-(3-Bromo-4-methoxyphenyl)acetic acid exhibits strong O–H⋯O dimerization (bond length: 1.82 Å) .
    • Steric effects from ortho-iodine in this compound may disrupt dimer formation, leading to alternative packing motifs.
  • Thermal Parameters : Crystallographic refinement of halogenated derivatives often requires anisotropic displacement parameters for halogens due to their high electron density .

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